3,4,5-Trimethoxybenzaldehyde-d3
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Overview
Description
3,4,5-Trimethoxybenzaldehyde-d3 is the deuterium-labeled version of 3,4,5-Trimethoxybenzaldehyde . It is an intermediate for the synthesis of various pharmaceuticals, especially for trimethoprim used to treat bacterial infections, including urinary tract pathogens infection . It is also used in the production of plastic additives .
Synthesis Analysis
3,4,5-Trimethoxybenzaldehyde-d3 is synthesized from 3,4,5-Trimethoxybenzaldehyde . For industrial applications, the chemical is synthesized from p-cresol using aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide .Molecular Structure Analysis
The molecular weight of 3,4,5-Trimethoxybenzaldehyde-d3 is 199.22 and its formula is C10H9D3O4 . The SMILES string representation is [2H]C([2H])([2H])OC1=C(C=C(C=C1OC)C=O)OC .Chemical Reactions Analysis
3,4,5-Trimethoxybenzaldehyde-d3 is involved in the condensation of an aromatic aldehyde with either ammonia (NH3) or amines (organic compounds derived from ammonia by replacing one or more hydrogen atoms with organic groups) .Physical And Chemical Properties Analysis
3,4,5-Trimethoxybenzaldehyde-d3 is a light yellow solid . It has a melting point of 73°C to 76°C . It is slightly soluble in water .Scientific Research Applications
Synthesis of Vanillin and its Derivatives
Vanillin synthesis is a significant application of 3,4,5-trimethoxybenzaldehyde derivatives, emphasizing the chemical's role as a precursor in the production of this widely used flavoring agent. Research indicates the development of more practical synthesis methods for vanillin, highlighting the compound's importance in the pharmaceutical, perfumery, and food flavoring industries (Tan Ju & Liao Xin, 2003).
Antioxidant Evaluation and Synthesis
Isoxazolone derivatives, synthesized from aromatic aldehydes like 3,4,5-trimethoxybenzaldehyde, exhibit significant biological and medicinal properties. These derivatives serve as intermediates for numerous heterocycles and demonstrate potential in antioxidant evaluations, indicating the compound's utility in developing new, environmentally friendly procedures for heterocycle preparation (Rima Laroum et al., 2019).
Catalytic Oxidation in Lignin to Aromatic Aldehydes
The catalytic oxidation of lignins into aromatic aldehydes, including vanillin and syringaldehyde, is another critical application. This process demonstrates the potential of using 3,4,5-trimethoxybenzaldehyde derivatives in converting lignin, a major component of plant biomass, into valuable chemicals. The review discusses the influence of various factors on the yield and selectivity of the aldehydes, emphasizing the environmental and economic benefits of this transformation (V. Tarabanko & N. Tarabanko, 2017).
Safety And Hazards
Future Directions
3,4,5-Trimethoxybenzaldehyde-d3 is used in the synthesis of trimethoprim and psychedelic phenethylamines . It can also be used in the production of plastic additives . The future directions of this compound could involve further exploration of its uses in pharmaceutical synthesis and other industrial applications.
properties
IUPAC Name |
3,5-dimethoxy-4-(trideuteriomethoxy)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3/i3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHQOIGEOHXOGX-HPRDVNIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858535 |
Source
|
Record name | 3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trimethoxybenzaldehyde-d3 | |
CAS RN |
1219805-17-0 |
Source
|
Record name | 3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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